2-Amino-4-(azetidin-1-yl)benzoic acid
CAS No.:
Cat. No.: VC17534735
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N2O2 |
|---|---|
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | 2-amino-4-(azetidin-1-yl)benzoic acid |
| Standard InChI | InChI=1S/C10H12N2O2/c11-9-6-7(12-4-1-5-12)2-3-8(9)10(13)14/h2-3,6H,1,4-5,11H2,(H,13,14) |
| Standard InChI Key | FOEOLZCXINRIOX-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C1)C2=CC(=C(C=C2)C(=O)O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Amino-4-(azetidin-1-yl)benzoic acid consists of a benzoic acid core substituted at the 4-position with an azetidine ring (a four-membered saturated heterocycle containing one nitrogen atom) and at the 2-position with an amino group. The azetidine ring introduces significant ring strain, which influences the compound’s reactivity and conformational flexibility. The molecular formula is inferred as C₁₀H₁₂N₂O₂, with a molecular weight of 192.21 g/mol based on structural analogs .
Key Features:
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Benzoic Acid Moiety: Provides acidity (pKa ≈ 4.2 for the carboxylic acid) and hydrogen-bonding capacity.
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Azetidine Substituent: Enhances lipophilicity and potential for target binding via nitrogen lone-pair interactions.
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Amino Group: Introduces basicity (pKa ≈ 9.5) and sites for derivatization.
Spectral Characterization
While experimental data for the 1-yl isomer is unavailable, related compounds exhibit characteristic spectral signals:
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IR Spectroscopy: Stretching vibrations at ~3200 cm⁻¹ (N-H), ~1680 cm⁻¹ (C=O), and ~1600 cm⁻¹ (C=C aromatic).
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¹H NMR: Aromatic protons (δ 6.5–8.0 ppm), azetidine CH₂ groups (δ 2.5–3.5 ppm), and NH₂ (δ 5.0–6.0 ppm) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-Amino-4-(azetidin-1-yl)benzoic acid can be extrapolated from methods used for analogous azetidine-benzoic acid hybrids:
Route 1: Nucleophilic Aromatic Substitution
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Substrate Preparation: 4-Fluoro-2-nitrobenzoic acid is treated with azetidine in the presence of a base (e.g., K₂CO₃) to yield 4-(azetidin-1-yl)-2-nitrobenzoic acid.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing the target compound .
Route 2: Coupling Reactions
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 2-amino-4-bromobenzoic acid with azetidine .
Optimization Challenges
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Ring Strain: Azetidine’s instability under acidic conditions necessitates mild reaction protocols.
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Regioselectivity: Ensuring substitution at the 4-position requires directing groups or protective strategies .
Chemical Reactivity and Functionalization
Carboxylic Acid Derivatives
The benzoic acid group undergoes typical reactions:
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Esterification: Reacts with alcohols (e.g., methanol/H⁺) to form methyl esters.
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Amide Formation: Couples with amines via EDCI/HOBt activation.
Azetidine Modifications
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N-Alkylation: Quaternary ammonium salts form with alkyl halides.
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Ring-Opening: Acidic conditions cleave the azetidine ring, yielding γ-aminobutyric acid derivatives .
Applications in Scientific Research
Drug Discovery
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Lead Compound: Serves as a scaffold for antibiotics, anticonvulsants, and anticancer agents.
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Prodrug Development: Ester derivatives improve bioavailability.
Material Science
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